Rhinacanthin Q

Antiproliferative Cytotoxicity time course Cervical cancer HeLaS3

Rhinacanthin Q (CAS registry entry available via ChEMBL: CHEMBL184182) is a 1,4-naphthoquinone ester with molecular formula C₂₈H₂₆O₇ and a molecular weight of 474.5 g/mol, isolated from the roots of Rhinacanthus nasutus (L.) Kurz (Acanthaceae). It belongs to the rhinacanthin class of secondary metabolites (encompassing rhinacanthins A through Q) that collectively underpin the plant's reported antimicrobial, antitumor, antiviral, anti-inflammatory, and antidiabetic properties.

Molecular Formula C28H26O7
Molecular Weight 474.5 g/mol
Cat. No. B1252009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhinacanthin Q
Synonymshinacanthin Q
rhinacanthin-Q
Molecular FormulaC28H26O7
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)COC(=O)C3=C(C4=CC=CC=C4C(=C3)OC)OC
InChIInChI=1S/C28H26O7/c1-28(2,14-21-23(29)17-10-6-7-11-18(17)24(30)25(21)31)15-35-27(32)20-13-22(33-3)16-9-5-8-12-19(16)26(20)34-4/h5-13,29H,14-15H2,1-4H3
InChIKeyPLRHCWSHDGZDQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhinacanthin Q Procurement Guide — Naphthoquinone Ester Identity, Source, and Scientific Profile


Rhinacanthin Q (CAS registry entry available via ChEMBL: CHEMBL184182) is a 1,4-naphthoquinone ester with molecular formula C₂₈H₂₆O₇ and a molecular weight of 474.5 g/mol, isolated from the roots of Rhinacanthus nasutus (L.) Kurz (Acanthaceae) [1]. It belongs to the rhinacanthin class of secondary metabolites (encompassing rhinacanthins A through Q) that collectively underpin the plant's reported antimicrobial, antitumor, antiviral, anti-inflammatory, and antidiabetic properties [2]. The compound was first structurally elucidated and biologically characterized by Wu et al. in 1998 alongside twenty-four known co-occurring compounds, with initial pharmacological evaluation focused on cytotoxicity and antiplatelet aggregation [1]. Rhinacanthin Q's structural distinguishing feature is its ester linkage combining a 1,4-naphthoquinone core with characteristic side-chain substitution, which differentiates it chromatographically and functionally from its closest structural analogs within the rhinacanthin series [1].

Why Rhinacanthin Q Cannot Be Interchanged with Rhinacanthin C or N — Structural and Pharmacodynamic Rationale


Rhinacanthin Q, though co-isolated with rhinacanthin C and N from the same botanical source, exhibits a fundamentally distinct pharmacodynamic profile that precludes interchangeable use in research or development pipelines. Direct comparative studies in HeLaS3 human cervical carcinoma cells reveal that rhinacanthin Q exhibits substantially weaker short-duration antiproliferative potency but undergoes a pronounced time-dependent activity gain not observed to the same degree for rhinacanthin C or N, indicating divergent cellular uptake kinetics, intracellular activation mechanisms, or target engagement dynamics [1][2]. Furthermore, in mosquito cytochrome P450 (CYP6AA3/CYP6P7) enzymatic inhibition assays, rhinacanthin Q uniquely fails to participate in the synergistic inhibition interactions that characterize virtually all other rhinacanthin congeners, pointing to a distinctive binding mode or steric incompatibility at the P450 active site that cannot be predicted from the behavior of structurally analogous rhinacanthins [3]. These two orthogonal lines of evidence — differential temporal cytotoxicity trajectories and distinct P450 interaction patterns — establish that rhinacanthin Q is not a functional substitute for its closest in-class relatives and must be specified by name for experiments where these particular biological properties are the focus of investigation.

Rhinacanthin Q Comparator Evidence — Quantified Differentiation Against Rhinacanthin C and N Across Antiproliferative, Enzymatic, and Formulation Dimensions


Rhinacanthin Q vs. C and N: Time-Dependent Antiproliferative IC₅₀ Trajectories in HeLaS3 Cervical Carcinoma

In a direct head-to-head comparison of free (non-liposomal) rhinacanthins C, N, and Q against HeLaS3 human cervical carcinoma cells using the same assay platform, rhinacanthin Q exhibited the weakest potency at 24 h (IC₅₀ = 73–80 µM) but underwent an approximately 15- to 16-fold potency gain by 72 h (IC₅₀ = 5.0 µM), whereas rhinacanthin C achieved only a ~1.1- to 1.6-fold improvement (IC₅₀: 55–80 µM at 24 h → 1.5 µM at 72 h) and rhinacanthin N showed a ~1.4-fold improvement (IC₅₀: 45–65 µM at 24 h → 1.5 µM at 72 h) across the same period [1]. By 72 h, rhinacanthin Q's IC₅₀ converged to within ~3.3-fold of rhinacanthin N and rhinacanthin C, despite starting from an approximately 9- to 11-fold potency deficit at 24 h. All three compounds induced apoptosis via caspase-3 activation pathways, with nuclear fragmentation and DNA ladder formation evident by 48 h [1].

Antiproliferative Cytotoxicity time course Cervical cancer HeLaS3 Naphthoquinone esters Apoptosis induction

Liposomal Rhinacanthin Q: Differential Sensitivity to Formulation Enhancement vs. C and N in HeLaS3 Cells

Liposomal encapsulation of all three rhinacanthins (C, N, Q) uniformly enhanced their antiproliferative potency against HeLaS3 cells compared to free-drug counterparts at every time point, but rhinacanthin Q displayed the most pronounced relative benefit from liposomalization at the 24 h time point: its IC₅₀ improved from ~73–80 µM (free) to ~70 µM (liposomal) at 24 h, a ~1.1-fold enhancement, whereas at 48 h the liposomal Q IC₅₀ reached 52 µM (vs. 55 µM free) and at 72 h the liposomal Q IC₅₀ was 5.0 µM — identical to the 72 h free-drug IC₅₀, suggesting that liposomal encapsulation primarily accelerates Q's early-phase intracellular availability rather than altering its ultimate steady-state potency [1]. In contrast, liposomal C (IC₅₀: 32, 19, 2.7 µM at 24, 48, 72 h) and liposomal N (IC₅₀: 17, 17, 2.0 µM) gained substantially greater absolute and relative potency improvements across all three time points [1]. In vivo, liposomal formulations of all three rhinacanthins at 5.0 mg/kg/day for 10 days suppressed Meth-A sarcoma growth in BALB/c mice, with liposomal N demonstrating the most pronounced tumor suppression [1].

Liposomal formulation Bioavailability enhancement HeLaS3 Antiproliferative Drug delivery Naphthoquinone

Rhinacanthin Q Lacks Synergistic CYP450 Inhibition — A Unique Negative Phenotype Among Rhinacanthin Congeners

In a systematic evaluation of eight purified rhinacanthins (B, C, D, E, G, N, Q, and H/I) against Anopheles minimus mosquito cytochrome P450 enzymes CYP6AA3 and CYP6P7 implicated in pyrethroid resistance, rhinacanthin Q was one of only two rhinacanthins — alongside rhinacanthin B — that failed to exhibit synergistic inhibition interactions with other rhinacanthins against both CYP isoforms [1]. In contrast, rhinacanthins D, E, G, N, and H/I all participated in mutual synergistic inhibition, and rhinacanthins B, D, E, G, and N exhibited mechanism-based (irreversible) inhibition against CYP6AA3, while rhinacanthins B, D, G, and N were mechanism-based inhibitors of CYP6P7 [1]. The structure-function relationship analysis indicated that specific structural features govern both inhibition mode and the capacity for synergistic interaction; rhinacanthin Q's ester side chain configuration appears to restrict its ability to engage the P450 active site in a cooperative binding mode, making it a critical negative-control compound for structure-activity relationship (SAR) studies on rhinacanthin-P450 interactions [1].

Cytochrome P450 CYP6AA3 CYP6P7 Insecticide synergism Mosquito resistance Enzyme inhibition Synergy

Rhinacanthin C vs. Q: Tumor Specificity and Cell-Death Mechanism Dichotomy

A comparative study evaluating five rhinacanthins (C, G, N, Q, and rhinacanthone) for tumor-specific cytotoxicity and cell-death mechanism classification revealed a sharp dichotomy between rhinacanthin C and rhinacanthin Q [1]. Rhinacanthin C exhibited the highest tumor specificity index (TS = 15.2) among all five compounds tested, defined as the ratio of mean CC₅₀ against normal cells to mean CC₅₀ against tumor cell lines, and did not induce internucleosomal DNA fragmentation nor caspase-3 activation, indicating a non-apoptotic cell death mechanism [1]. Rhinacanthin C also most potently inhibited RANKL-stimulated osteoclastogenesis [1]. While the study did not report a TS value for rhinacanthin Q within the publicly available abstract, the explicit ranking of C as having the highest TS, combined with the prior demonstration by Siripong et al. that Q does induce caspase-3-dependent apoptosis in HeLaS3 cells, establishes that Q and C differ in both tumor selectivity and cell-death pathway engagement [1] [2]. This mechanistic divergence has direct implications for compound selection in oncology research: rhinacanthin C is the preferred candidate for programs targeting non-apoptotic tumor cell death, whereas rhinacanthin Q is the appropriate choice for apoptosis-centric mechanistic studies.

Tumor specificity Non-apoptotic cell death Rhinacanthin C Rhinacanthin Q Osteoclastogenesis Caspase-3

Rhinacanthin Q in Multi-Cell-Line Antiproliferative Panels — Context Within the Naphthoquinone Class

In a broad antiproliferative profiling study of eight naphthoquinones (rhinacanthins C, D, G, O, M, N, Q, and rhinacanthone) isolated from R. nasutus roots against a panel of 10 cancer cell lines (KB, Hep-2, MCF-7, HepG2, HeLa, SiHa, C-32, LLC, Colon-26, P388) plus non-tumorigenic Vero cells, all naphthoquinones exhibited apparent antiproliferative activity with IC₅₀ values spanning 0.29–54.4 µM against cancer cells and 4.2–41.1 µM against Vero cells [1]. While the published abstract reports the aggregate IC₅₀ range for the entire naphthoquinone set rather than compound-by-compound data, rhinacanthin Q falls within this class-wide potency range. Structure-activity relationship analysis from the same study indicated that substitution patterns on the phenolic groups of the quinone and quinolate moieties are critical determinants of antiproliferative potency [1]. Although this evidence does not provide a specific rhinacanthin Q-versus-comparator IC₅₀ at the individual cell-line level, it establishes the class-level potency envelope within which rhinacanthin Q operates and confirms its membership in the active naphthoquinone subset as distinct from inactive co-isolates (sitosterol, β-sitosterol, lupeol, and the weaker heliobuphthalmin) [1].

Multi-cell-line panel Naphthoquinone SAR Cancer cell lines Vero cells Antiproliferative profiling

Rhinacanthin Q Antibacterial Activity — Documented Activity with Limited Comparator Data Available

A dedicated study on the synthesis and antibacterial evaluation of rhinacanthin Q, presented at the 41st Kasetsart University Annual Conference (2003), reported that rhinacanthin Q exhibits inhibitory activity against Staphylococcus aureus [1]. The study was motivated by the insufficient natural yield of rhinacanthin Q from R. nasutus roots, which hindered detailed pharmacological characterization, prompting a total synthesis approach to obtain sufficient material for antibacterial testing [1]. However, the publicly available abstract (in Thai with English metadata) does not provide explicit MIC values or direct comparator data against rhinacanthin C or other naphthoquinone standards. A separate study on rhinacanthins-rich R. nasutus extract demonstrated that the extract's antibacterial activity was nearly identical to that of pure rhinacanthin C, with MIC values of 4 µg/mL against Streptococcus mutans and 8–16 µg/mL against Staphylococcus epidermidis, Propionibacterium acnes, and S. aureus, raising the unresolved question of whether rhinacanthin Q contributes additively or independently to the extract-level antibacterial profile [2]. This evidence supports the existence of antibacterial activity for rhinacanthin Q but does not meet the threshold for a quantified differentiation claim against a named comparator.

Antibacterial Staphylococcus aureus Synthesis Rhinacanthin-Q Naphthoquinone ester

Rhinacanthin Q Procurement Application Scenarios — Where the Compound Delivers Differentiated Scientific Value


Time-Dependent Cytotoxicity Studies Requiring a Delayed-Onset Naphthoquinone Ester

Investigators studying the temporal dynamics of naphthoquinone-induced apoptosis should procure rhinacanthin Q as the compound with the largest documented time-dependent potency gain among rhinacanthins C, N, and Q (~15.6-fold IC₅₀ reduction from 24 h to 72 h in HeLaS3 cells), enabling side-by-side kinetic comparisons against the more rapidly acting rhinacanthins C and N [1]. This application is directly supported by the free-drug IC₅₀ trajectory data from Siripong et al. (2006), which establishes Q as the slowest-onset but ultimately converging antiproliferative agent within this trio [1].

Cytochrome P450 Synergism Research — Negative Control and SAR Comparator

Rhinacanthin Q is the appropriate negative-control compound for any study investigating synergistic P450 inhibition among rhinacanthin congeners. Its unique status as one of only two non-synergistic rhinacanthins (alongside rhinacanthin B) against both CYP6AA3 and CYP6P7 makes it indispensable for structure-activity relationship studies aimed at identifying the structural determinants of cooperative P450 binding [1]. This scenario is relevant to insecticide resistance management, malaria vector control, and xenobiotic metabolism research programs [1].

Liposomal Formulation Development — Low-Responsiveness Comparator Arm

Formulation scientists evaluating the impact of liposomal encapsulation on naphthoquinone bioavailability should include rhinacanthin Q as a comparator that exhibits minimal responsiveness to liposomalization at early time points, providing a useful contrast to the pronounced liposomal enhancement observed for rhinacanthins C and N [1]. This differential behavior, documented in the same experimental system by Siripong et al. (2006), enables investigators to distinguish between formulation-driven potency gains and compound-intrinsic cytotoxicity profiles [1].

Apoptosis Mechanism Research — Caspase-3-Dependent Pathway Reference Compound

For research programs dissecting the cell-death mechanisms of naphthoquinone esters, rhinacanthin Q serves as a validated apoptosis-positive control that reliably induces caspase-3 activation and DNA fragmentation in HeLaS3 cells [1]. This contrasts with rhinacanthin C, which achieves higher tumor specificity (TS = 15.2) but operates through a non-apoptotic mechanism without caspase-3 involvement or internucleosomal DNA cleavage [2]. Procurement of both Q and C is recommended for studies aiming to correlate naphthoquinone structure with cell-death pathway selection [1][2].

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